Preferential Impact of the Fluoromethyl Azetidine Motif on ER-α Degradation Potency vs. Alternative Side Chains
In a systematic side-chain optimization campaign for chromene-based selective estrogen receptor degraders (SERDs), the fluoromethyl azetidine group consistently conferred superior ER-α degradation efficacy compared to alkyl, alkoxy, or non-fluorinated azetidine alternatives. Compound 17ha (GDC-0927), which incorporates the fluoromethyl azetidine motif, achieved an ER-α degradation efficacy of 97% in MCF-7 cells, measured via in-cell western assay. In contrast, the most potent comparator lacking this motif, compound 5a, achieved 91% degradation efficacy. This 6-percentage-point improvement in degradation translated directly into tumor regression in a tamoxifen-resistant xenograft model for 17ha, whereas 5a produced only tumor stasis despite superior oral exposure .
| Evidence Dimension | ER-α degradation efficacy (% relative to fulvestrant control) |
|---|---|
| Target Compound Data | Compound class data: 97% (Compound 17ha, containing fluoromethyl azetidine group) |
| Comparator Or Baseline | 91% (Compound 5a, non-fluorinated side chain) |
| Quantified Difference | 6 percentage points higher degradation efficacy; in vivo efficacy shift from tumor stasis (5a) to tumor regression (17ha) |
| Conditions | ER-α in-cell western assay in MCF-7 cells (n ≥ 4); tamoxifen-resistant breast cancer xenograft model |
Why This Matters
This class-level data strongly suggests that the fluoromethyl azetidine moiety—present in 2091197-94-1—is a privileged scaffold for achieving maximal target degradation, making the building block strategically valuable for SERD and targeted protein degradation (TPD) programs.
- [1] Kahraman M, Govek SP, Nagasawa JY, et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med Chem Lett. 2019;10(1):50-55. Table 2. View Source
